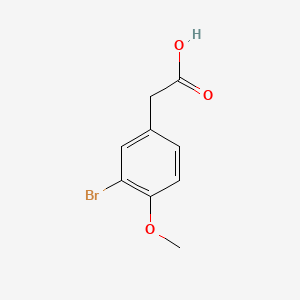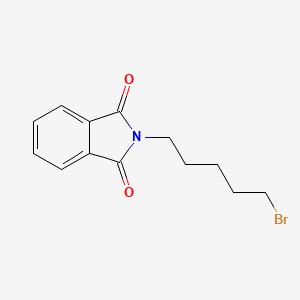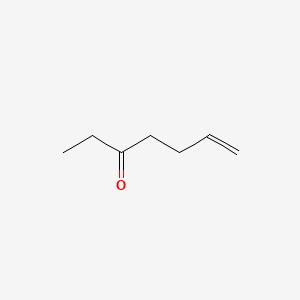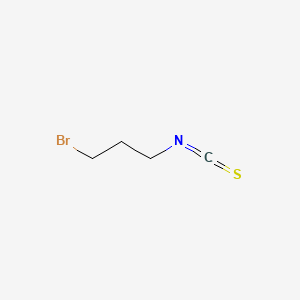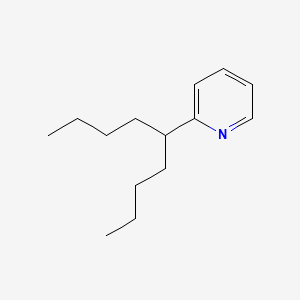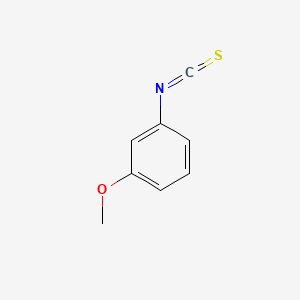
Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)
Vue d'ensemble
Description
Analyse Biochimique
Biochemical Properties
Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. The compound’s sulphonate groups are known to form strong ionic bonds with positively charged amino acid residues in proteins, which can influence protein folding and stability. Additionally, the aminobenzenesulphonate moieties can participate in hydrogen bonding and hydrophobic interactions, further affecting the biochemical properties of the proteins it interacts with .
Cellular Effects
Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) has been observed to impact various cellular processes. It can influence cell signaling pathways by interacting with key signaling proteins, potentially altering their activity and downstream effects. This compound can also affect gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes. Furthermore, it can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of action of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through its sulphonate and aminobenzenesulphonate groups. These interactions can result in enzyme inhibition or activation, depending on the nature of the binding. Additionally, the compound can influence gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) can change over time. The compound is relatively stable at room temperature, with a melting point of 160-162°C . It may degrade over extended periods, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects have been observed at very high doses, including cellular toxicity and disruption of normal cellular processes .
Metabolic Pathways
Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized by specific enzymes, leading to the formation of intermediate metabolites that can further participate in biochemical reactions .
Transport and Distribution
Within cells and tissues, Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can influence its biochemical activity and overall impact on cellular function .
Subcellular Localization
The subcellular localization of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The compound’s activity and function can be affected by its localization within the cell .
Méthodes De Préparation
The synthesis of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) involves multiple steps, typically starting with the reaction of 1,4-phenylene diisocyanate with 2-aminobenzenesulfonic acid under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Analyse Des Réactions Chimiques
Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of amine derivatives.
Applications De Recherche Scientifique
Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecular structures.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can bind to these targets, altering their structure and function. This interaction can lead to changes in cellular pathways and processes, ultimately affecting the biological activity of the target molecules .
Comparaison Avec Des Composés Similaires
Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) can be compared with other similar compounds, such as:
1,4-Phenylene diisocyanate: A precursor in the synthesis of the compound, known for its reactivity with amines.
2-Aminobenzenesulfonic acid: Another precursor, commonly used in the synthesis of sulfonated aromatic compounds.
Bisphenol A: A structurally similar compound used in the production of polycarbonate plastics and epoxy resins.
The uniqueness of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
IUPAC Name |
[4-[2-[4-(2-aminophenyl)sulfonyloxyphenyl]propan-2-yl]phenyl] 2-aminobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6S2/c1-27(2,19-11-15-21(16-12-19)34-36(30,31)25-9-5-3-7-23(25)28)20-13-17-22(18-14-20)35-37(32,33)26-10-6-4-8-24(26)29/h3-18H,28-29H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHPYHIIELUPAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2N)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7070979 | |
| Record name | Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7070979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68015-60-1 | |
| Record name | 1,1′-[(1-Methylethylidene)di-4,1-phenylene] bis(2-aminobenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68015-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonic acid, 2-amino-, 1,1'-((1-methylethylidene)di-4,1-phenylene) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068015601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 2-amino-, 1,1'-[(1-methylethylidene)di-4,1-phenylene] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7070979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.928 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




